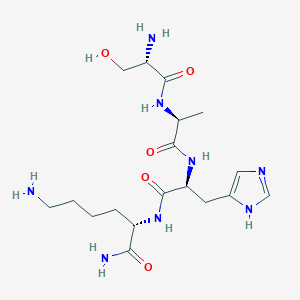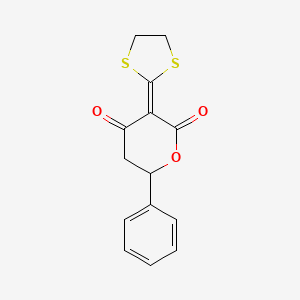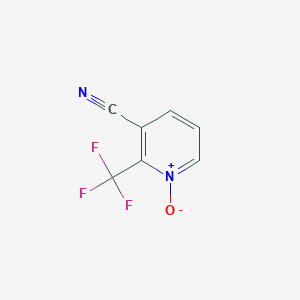![molecular formula C14H9F3N2 B14195286 4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile CAS No. 833457-52-6](/img/structure/B14195286.png)
4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Diethyl 1,3-dimethyl benzene-1,2,3,5-tetracarboxylate is an aromatic ester compound characterized by the presence of four ester groups attached to a benzene ring substituted with ethyl and methyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile typically involves the reaction of 4-methyl-2,6-dichloropyridine with 3-(trifluoromethyl)phenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a suitable solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the carbonitrile group can yield primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid.
Reduction: 4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Article on “2,5-Diethyl 1,3-dimethyl benzene-1,2,3,5-tetracarboxylate”
作用機序
The mechanism of action of 2,5-Diethyl 1,3-dimethyl benzene-1,2,3,5-tetracarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then interact with various enzymes and receptors. The compound may also act as a ligand, binding to specific proteins and modulating their activity.
類似化合物との比較
- 2,5-Diethyl 1,3-dimethyl benzene-1,2,3,5-tetracarboxylic acid.
- 2,5-Diethyl 1,3-dimethyl benzene-1,2,3,5-tetracarboxylic alcohol.
- 2,5-Diethyl 1,3-dimethyl benzene-1,2,3,5-tetracarboxylic amide.
Uniqueness: 2,5-Diethyl 1,3-dimethyl benzene-1,2,3,5-tetracarboxylate is unique due to its specific ester functional groups, which confer distinct chemical properties and reactivity
特性
CAS番号 |
833457-52-6 |
|---|---|
分子式 |
C14H9F3N2 |
分子量 |
262.23 g/mol |
IUPAC名 |
4-methyl-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C14H9F3N2/c1-9-5-12(8-18)19-13(6-9)10-3-2-4-11(7-10)14(15,16)17/h2-7H,1H3 |
InChIキー |
VESWLYUVAWFPGR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1)C2=CC(=CC=C2)C(F)(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-Bromophenyl)methyl]-2-methoxyquinoline](/img/structure/B14195212.png)


![5-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14195234.png)
![2-[5-(Heptadec-8-ene-1-sulfinyl)-1,3,4-oxadiazol-2-YL]pyridine](/img/structure/B14195239.png)
![1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}propane-1,3-dione](/img/structure/B14195243.png)
![(2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]-1-{5-[(tricyclo[3.3.1.1~3,7~]decan-1-yl)methoxy]pentyl}piperidine](/img/structure/B14195254.png)



![Ethyl {[(4-chloroanilino)sulfanyl]methyl}carbamate](/img/structure/B14195282.png)


